3-[(3-Bromophenoxy)methyl]oxolane
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Overview
Description
3-[(3-Bromophenoxy)methyl]oxolane is an organic compound that features a bromophenyl group attached to an oxolane ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenoxy)methyl]oxolane typically involves the reaction of 3-bromophenol with an oxolane derivative. One common method is the Williamson ether synthesis, where 3-bromophenol reacts with an oxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of phase-transfer catalysts can also improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenoxy)methyl]oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the oxolane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxolane derivatives.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dehalogenated oxolane derivatives.
Scientific Research Applications
3-[(3-Bromophenoxy)methyl]oxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenoxy)methyl]oxolane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Bromophenyl)methoxy]oxolane
- 2-Methyloxolane
- Dioxolane
Uniqueness
3-[(3-Bromophenoxy)methyl]oxolane is unique due to its specific structural features, such as the presence of a bromophenyl group and an oxolane ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-[(3-bromophenoxy)methyl]oxolane |
InChI |
InChI=1S/C11H13BrO2/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9/h1-3,6,9H,4-5,7-8H2 |
InChI Key |
SQMPTWNPGSTHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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